molecular formula C12H17BF2N2O2 B7953058 3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

Cat. No.: B7953058
M. Wt: 270.09 g/mol
InChI Key: XSRILHINIZRHBD-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with two fluorine atoms, a boron-containing dioxaborolane group, and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the borylation of a difluorobenzene derivative using a palladium catalyst to introduce the dioxaborolane group. This is followed by amination reactions to introduce the amine groups. The reaction conditions often involve the use of solvents like tetrahydrofuran and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitro derivatives, while substitution of the fluorine atoms can produce a wide range of functionalized benzene derivatives .

Scientific Research Applications

3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and reactivity, while the amine groups can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is unique due to its combination of fluorine atoms, dioxaborolane group, and amine groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BF2N2O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(16)10(17)9(15)8(6)14/h5H,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRILHINIZRHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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